3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of an ethyl group and a trifluoroethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but with two trifluoroethoxy groups instead of one.
3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid: Contains a hydroxy group instead of an ethyl group.
Uniqueness
3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both an ethyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H11F3O3/c1-2-7-3-8(10(15)16)5-9(4-7)17-6-11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16) |
InChI Key |
VNYUJBLLRKHJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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